Antiviral agent 41

Descripción

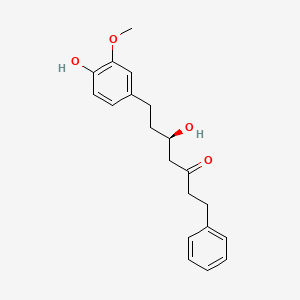

(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one has been reported in Alpinia officinarum with data available.

Propiedades

IUPAC Name |

(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,18,22-23H,7-8,10-11,14H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJPDDBIHSFERA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC[C@H](CC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988306 | |

| Record name | 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68622-73-1 | |

| Record name | (5R)-5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68622-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanone, 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068622731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Antiviral Agent 41: A Diarylheptanoid from Alpinia officinarum with Anti-Influenza Virus Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of a diarylheptanoid from Alpinia officinarum, referred to as Antiviral Agent 41 (also denoted as compound 5 in some literature). This document details the experimental protocols for its extraction and antiviral evaluation, summarizes key quantitative data, and visualizes the workflow and potential mechanism of action, offering a foundational resource for further research and development in the field of antiviral therapeutics.

Introduction

The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral compounds from natural sources. Alpinia officinarum, a plant in the ginger family, has a long history of use in traditional medicine. Its rhizomes are a rich source of bioactive compounds, including a class of molecules known as diarylheptanoids. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, several diarylheptanoids from Alpinia officinarum have demonstrated promising antiviral activity, particularly against the influenza virus.

This guide focuses on a specific diarylheptanoid, this compound (compound 5), which has been identified as a potential inhibitor of the influenza virus. The following sections provide a detailed account of the scientific investigations into this compound, from its initial discovery and isolation to the assessment of its biological activity.

Discovery and Isolation

This compound is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum. The general workflow for the discovery and isolation of such compounds involves a multi-step process that begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification of the individual compounds.

Experimental Protocol: Isolation of Diarylheptanoids from Alpinia officinarum

The following is a representative protocol for the isolation of diarylheptanoids, including this compound, from the rhizomes of Alpinia officinarum. This protocol is based on established methodologies for the separation of natural products.

Materials:

-

Dried rhizomes of Alpinia officinarum

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

Procedure:

-

Extraction: The dried and powdered rhizomes of Alpinia officinarum are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is typically rich in diarylheptanoids, is collected.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing diarylheptanoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative HPLC: Final purification of individual diarylheptanoids, including this compound, is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Antiviral Activity against Influenza Virus

The antiviral activity of this compound and other diarylheptanoids from Alpinia officinarum has been evaluated against the influenza A virus. The primary methods used to quantify antiviral efficacy are the plaque reduction assay and the MTT assay to assess cytotoxicity.

Experimental Protocols

3.1.1. Cell and Virus Culture

-

Cells: Madin-Darby canine kidney (MDCK) cells are typically used for influenza virus propagation and antiviral assays.

-

Virus: Influenza A/PR/8/34 (H1N1) is a commonly used laboratory strain for in vitro antiviral testing.

3.1.2. Plaque Reduction Assay This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Procedure:

-

MDCK cells are seeded in 6-well plates and grown to confluence.

-

The cell monolayers are infected with a known dilution of influenza virus for 1 hour.

-

The virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.

-

The plates are incubated until viral plaques are visible.

-

The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

The EC50 value is calculated by comparing the number of plaques in treated wells to untreated control wells.

3.1.3. Cytotoxicity Assay (MTT Assay) This assay measures the concentration of the compound that reduces cell viability by 50% (CC50).

Procedure:

-

MDCK cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of the test compound.

-

The plates are incubated for a period that corresponds to the duration of the antiviral assay.

-

MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader.

-

The CC50 value is determined from the dose-response curve.

Quantitative Data

The following table summarizes the in vitro anti-influenza virus activity and cytotoxicity of several diarylheptanoids isolated from Alpinia officinarum, providing a comparative context for the activity of this compound (compound 5).

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |

| This compound (compound 5) | N/A | N/A | N/A |

| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | 2.9 | >25 | >8.6 |

| (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone | 5.3 | >25 | >4.7 |

| 7-(4''-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | 8.5 | >25 | >2.9 |

| (5S)-5-hydroxy-1,7-diphenyl-3-heptanone | 10.2 | >25 | >2.5 |

Note: Specific EC50 and CC50 values for "this compound (compound 5)" were not available in the reviewed literature. The table presents data for structurally related diarylheptanoids from the same source to provide a benchmark for their antiviral potential.

Proposed Mechanism of Action

The precise mechanism of action for this compound against the influenza virus has not been fully elucidated. However, research on other diarylheptanoids suggests that they may interfere with the viral replication cycle at a post-entry stage. Studies on related compounds have shown that they do not inhibit viral attachment or entry into the host cell but rather suppress the expression of viral messenger RNA (mRNA) and viral antigens within the cell. This indicates that these compounds may target viral RNA polymerase or other essential components of the viral replication machinery.

Visualization of the Proposed Antiviral Mechanism

The following diagram illustrates the proposed mechanism of action for diarylheptanoids against the influenza virus.

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid from Alpinia officinarum, represents a promising natural product with potential for development as an anti-influenza therapeutic. This guide has provided a detailed overview of its discovery, isolation, and preliminary antiviral characterization. The available data on related compounds suggest that diarylheptanoids are a class of molecules worthy of further investigation.

Future research should focus on:

-

Complete Structural Elucidation: Detailed spectroscopic analysis to confirm the precise chemical structure of this compound.

-

Mechanism of Action Studies: In-depth biochemical and molecular biology assays to identify the specific viral or host target of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its antiviral activity and pharmacological properties.

-

In Vivo Efficacy: Evaluation of the compound's efficacy and safety in animal models of influenza infection.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and other diarylheptanoids as a new class of antiviral agents.

Unraveling "Antiviral Agent 41": A Case of Ambiguous Identity in Drug Discovery

The term "antiviral agent 41" does not correspond to a specifically recognized or publicly documented antiviral compound. Extensive searches across scientific literature and chemical databases have not yielded a unique chemical structure, set of properties, or established mechanism of action for a substance with this designation.

It is highly probable that "this compound" is an internal, non-standardized identifier used within a specific research project or publication to denote one of a series of compounds under investigation. This practice is common in the early stages of drug discovery, where numerous molecules are synthesized and tested, and are assigned numerical or alphanumeric codes for tracking purposes before a more formal name is designated.

Similarly, the designation might appear in the context of genetic or protein analysis, such as mutations in viral proteins that confer drug resistance. For example, a mutation at position 41 of a viral enzyme might be denoted in scientific literature, but this refers to a biological phenomenon, not a specific antiviral drug. The HIV glycoprotein gp41 is a crucial component of the virus that facilitates its entry into host cells and is a target for some antiviral drugs, but it is not an antiviral agent itself.

When encountering a designation such as "this compound," it is crucial to refer to the original source or publication where the term is used. The context provided in that specific document is the only reliable way to identify the chemical structure and any associated experimental data. Without this context, the term remains an ambiguous placeholder.

For future research and reporting, it is recommended to use standardized chemical names (such as IUPAC nomenclature), registered trade names, or widely accepted generic names to avoid such ambiguity and ensure clear communication within the scientific community.

Unraveling "Antiviral Agent 41": A Request for Specificity

A comprehensive search for a specific molecule designated "antiviral agent 41" has revealed that this term does not correspond to a uniquely identifiable compound in the broader scientific literature. The numeral "41" appears in various contexts within virology and medicinal chemistry, leading to ambiguity that prevents the creation of a detailed technical guide as requested.

The investigation into "this compound" has shown that the number is used in several distinct ways:

-

As a Target Protein in HIV Research: The most prominent mention of "41" in an antiviral context refers to glycoprotein 41 (gp41) , a critical component of the Human Immunodeficiency Virus (HIV). This protein facilitates the fusion of the virus with host cells, making it a significant target for antiviral drug development.[1][2][3] Research has focused on developing agents that can inhibit the function of gp41 to block viral entry.[1]

-

As a Reference or Scheme Number: The number "41" also frequently appears as a citation number, a figure number, or a scheme number within scientific articles and patents. For instance, a search might lead to "Scheme 41" detailing a step in a synthetic pathway for a different, named antiviral drug.[5]

This lack of a singular, recognized "this compound" makes it impossible to fulfill the request for a specific synthesis pathway, feasibility analysis, and associated technical data. To proceed with the creation of the in-depth technical guide, a more specific identifier for the molecule of interest is required.

Researchers, scientists, and drug development professionals seeking information on a particular antiviral agent are encouraged to provide one of the following:

-

Chemical Name (IUPAC or common)

-

Chemical Structure (e.g., SMILES or InChI string)

-

CAS Registry Number

-

A specific patent or publication number where the compound is described

Once a specific compound is identified, a thorough analysis of its synthesis, mechanism of action, and feasibility can be conducted to generate the requested technical guide, complete with data tables and pathway diagrams.

References

In Silico Screening and Molecular Docking Studies of a Novel Antiviral Candidate: A Technical Guide

Introduction

The rapid identification and development of novel antiviral therapeutics remain a critical challenge in modern medicine. The emergence of new viral threats and the development of resistance to existing drugs necessitate innovative and efficient drug discovery pipelines. In silico techniques, such as virtual screening and molecular docking, have become indispensable tools in this endeavor, offering a time- and cost-effective approach to identify and optimize potential antiviral agents.[1][][3] These computational methods allow for the high-throughput screening of large compound libraries against specific viral targets, predicting their binding affinities and interaction modes, thereby prioritizing candidates for further experimental validation.[][4]

This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the in silico evaluation of a hypothetical antiviral candidate, designated "Antiviral Agent 41." The protocols and data presented herein are based on established practices in computational drug discovery and are intended to serve as a practical resource for researchers, scientists, and drug development professionals. The viral target for this hypothetical study is the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication and a well-established target for antiviral drug development.[1]

Experimental Protocols

Target Protein Preparation

The three-dimensional crystal structure of the target protein, SARS-CoV-2 Main Protease (Mpro), is obtained from the Protein Data Bank (PDB). For this study, the PDB entry 6LU7 is utilized. The protein structure is prepared for docking using molecular modeling software such as AutoDock Tools.[5] This preparation involves several key steps:

-

Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding site are removed.

-

Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.

-

Charge assignment: Kollman charges are assigned to the protein atoms to account for electrostatic interactions.

-

Definition of the grid box: A grid box is defined around the active site of the Mpro to specify the search space for the ligand during the docking simulation. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized inhibitor in the original PDB structure.[6]

Ligand Preparation

The three-dimensional structure of "this compound" and other candidate compounds are prepared for docking. This process typically involves:

-

2D to 3D structure conversion: If starting from a 2D representation, the structure is converted to a 3D format.

-

Energy minimization: The ligand's geometry is optimized to its lowest energy conformation.

-

Torsion angle definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking is performed to predict the binding conformation and affinity of "this compound" within the active site of Mpro.[4][5] AutoDock Vina is a widely used software for this purpose. The docking process involves:

-

Conformational sampling: The software explores various possible conformations of the ligand within the defined grid box of the receptor.

-

Scoring function: A scoring function is used to estimate the binding affinity for each conformation. This score is typically expressed in kcal/mol, with more negative values indicating a stronger binding affinity.[7]

-

Pose selection: The conformation with the best score (the most negative value) is selected as the predicted binding mode.

Virtual Screening Workflow

For the identification of novel antiviral candidates, a high-throughput virtual screening (HTVS) approach is employed. This involves docking a large library of compounds against the target protein. The general workflow is as follows:

-

Library preparation: A large database of chemical compounds is prepared for docking.

-

High-throughput docking: All compounds in the library are docked into the active site of the target protein using the protocol described above.

-

Hit identification: Compounds are ranked based on their docking scores. Those with the most favorable binding energies are selected as "hits" for further analysis.

-

ADMET prediction: The selected hits are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

Data Presentation

The quantitative results of the molecular docking studies are summarized in the table below. This table includes the docking scores (binding affinities) and predicted inhibition constants (Ki) for "this compound" and a set of reference compounds. The Ki values are calculated from the binding affinity using the formula: Ki = exp(ΔG / (R * T)), where ΔG is the binding affinity, R is the gas constant, and T is the temperature in Kelvin.

| Compound ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues in Mpro Active Site |

| This compound | -8.5 | 0.58 | HIS41, CYS145, GLU166 |

| Reference Compound A | -7.2 | 4.85 | HIS41, GLY143 |

| Reference Compound B | -9.1 | 0.19 | HIS41, CYS145, GLN189 |

| Reference Compound C | -6.5 | 18.2 | MET49, LEU141 |

Visualizations

Signaling Pathway: Viral Replication Cycle

The following diagram illustrates a simplified viral replication cycle, highlighting the stage targeted by protease inhibitors like the hypothetical "this compound".

Caption: Simplified viral replication cycle and the target stage for protease inhibitors.

Experimental Workflow: In Silico Virtual Screening

The diagram below outlines the general workflow for in silico virtual screening to identify potential antiviral compounds.

Caption: General workflow for in silico virtual screening in drug discovery.

Logical Relationship: Molecular Docking Interaction

The following diagram illustrates the conceptual interaction between "this compound" and the active site of the target protein during molecular docking.

References

- 1. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Frontiers | Antiviral COVID-19 protein and molecular docking: In silico characterization of various antiviral compounds extracted from Arisaema jacquemontii Blume [frontiersin.org]

- 6. In-silico approach to designing effective antiviral drugs against SARS-CoV-2 and SARS-CoV-1 from reported phytochemicals: a quality improvement study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the binding affinity, interaction, and structure-activity-relationship of 76 prescription antiviral drugs targeting RdRp and Mpro of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Antiviral Activity Spectrum of Antiviral Agent 41

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is based on publicly available research. The term "Antiviral Agent 41" is not a standardized nomenclature for a single, universally recognized compound. In the context of this guide, "this compound" refers to 1-(4-(bromomethyl)phenyl)ethanone, a compound identified in a study focused on the development of antiviral agents targeting flaviviruses. The data and methodologies presented herein are derived from the findings of that specific research.

Introduction

The emergence and re-emergence of viral diseases present a continuous challenge to global public health, necessitating the discovery and development of novel antiviral therapeutics. Flaviviruses, a genus of RNA viruses, include significant human pathogens such as Dengue virus, Yellow Fever virus, West Nile virus, and Zika virus. A promising strategy for combating these viruses is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. The flavivirus envelope (E) protein, which mediates viral attachment and fusion, is a key target for such inhibitors. This guide provides a detailed overview of the preliminary antiviral activity of 1-(4-(bromomethyl)phenyl)ethanone, a compound designated as agent 41 in a study aimed at identifying small molecule inhibitors of flavivirus E protein.

Quantitative Antiviral Activity

The preliminary antiviral activity of agent 41 was evaluated against Yellow Fever Virus (YFV), a representative member of the flavivirus genus. The key parameters determined were the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), a measure of the therapeutic window of a compound, is calculated as the ratio of CC50 to EC50.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Agent 41 | Yellow Fever Virus | > 50 | > 50 | Not Determined |

Table 1: Preliminary in vitro antiviral activity of Agent 41 against Yellow Fever Virus.[1]

Interpretation of Data: The initial screening revealed that at a concentration of 50 µM, agent 41 did not exhibit significant inhibition of Yellow Fever Virus replication, nor did it show significant cytotoxicity to the host cells.[1] Consequently, the precise EC50 and CC50 values were not determined in this preliminary study, and the selectivity index could not be calculated.[1] While this initial result does not demonstrate potent antiviral activity for agent 41 itself, its chemical scaffold served as a basis for the synthesis of more active analogs.[1]

Experimental Protocols

The following methodologies were employed to assess the preliminary antiviral activity of agent 41.

3.1. Cell Culture and Virus

-

Cell Line: A549 cells (human lung adenocarcinoma) were used for the antiviral assays.

-

Virus: Yellow Fever Virus (YFV), strain 17D, was used for the infection studies.

3.2. Cytotoxicity Assay

The potential toxicity of agent 41 to the host cells was determined using a standard cytotoxicity assay.

-

A549 cells were seeded in 96-well plates.

-

The cells were treated with serial dilutions of agent 41.

-

After a specified incubation period, cell viability was assessed using a commercially available assay that measures a marker of metabolically active cells (e.g., MTS or XTT assay).

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

3.3. Antiviral Activity Assay (Plaque Reduction Assay)

The ability of agent 41 to inhibit YFV replication was evaluated using a plaque reduction assay.

-

A549 cells were seeded in 6-well plates and grown to confluency.

-

The cells were pre-treated with various concentrations of agent 41.

-

Following pre-treatment, the cells were infected with a known amount of YFV.

-

After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing agarose and the respective concentrations of agent 41.

-

The plates were incubated for a period sufficient for plaque formation.

-

Plaques were visualized by staining with crystal violet.

-

The number of plaques in the treated wells was compared to the number in the untreated control wells to determine the percentage of inhibition.

-

The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, was calculated.

Mechanism of Action and Signaling Pathways

The study from which information on agent 41 is derived focused on targeting the flavivirus E protein to inhibit viral entry.[1] While the specific mechanism of action for agent 41 was not elucidated due to its limited activity, the overarching strategy involved interfering with the conformational changes in the E protein that are essential for membrane fusion.

4.1. Proposed Viral Entry Inhibition Pathway

The following diagram illustrates the general mechanism of flavivirus entry and the proposed point of inhibition for this class of compounds.

4.2. Experimental Workflow for Inhibitor Screening

The process of identifying and evaluating potential antiviral agents like compound 41 follows a structured workflow.

Conclusion and Future Directions

The preliminary investigation of this compound (1-(4-(bromomethyl)phenyl)ethanone) did not reveal potent direct antiviral activity against Yellow Fever Virus.[1] However, its role as a scaffold in a medicinal chemistry campaign led to the development of more active analogs.[1] This highlights the iterative nature of drug discovery, where initial hits with modest activity can serve as crucial starting points for optimization. Future research could involve further modification of this chemical scaffold to enhance its binding affinity to the flavivirus E protein and improve its antiviral efficacy. Additionally, screening against a broader panel of flaviviruses would be essential to determine the spectrum of activity of any optimized lead compounds. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

The Ambiguity of "Antiviral Agent 41": A Challenge in Data Synthesis

A comprehensive review of scientific literature and chemical databases reveals that "Antiviral Agent 41" is not a unique, universally recognized compound. Instead, this designation appears as a generic identifier for various distinct chemical entities across different research contexts and commercial libraries. This ambiguity makes a consolidated, in-depth technical guide on its cytotoxicity and initial safety profile unfeasible, as the data would pertain to multiple, unrelated substances.

For instance, one identified "this compound," also referred to as compound 5, is a diarylheptanoid isolated from the plant Alpinia officinarum.[1] This natural product has demonstrated potential antiviral activity specifically against the influenza virus in in vitro studies.[1]

Conversely, the term has been associated with GSK983, a compound originally developed by GlaxoSmithKline as a broad-spectrum antiviral agent.[2][3] More recent research has identified GSK983 as a specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2][3] Its cytotoxic effects have been evaluated against neuroblastoma cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations.[2]

In other contexts, the label "antiviral agent" followed by a number is used more broadly. For example, research on silver nanoparticles has alluded to their potential as antiviral agents, with studies on their cytotoxicity showing that high concentrations can be non-toxic to certain cell lines like NIH/3T3 mouse fibroblast cells.[4] Similarly, various natural compounds, such as the polyphenol rosmarinic acid found in plants like Teucrium polium and Salvia multicaulis, have been described as having antiviral properties and are sometimes generically referenced in the context of numbered antiviral agents.[5][6]

The lack of a consistent molecular identity for "this compound" prevents the aggregation of meaningful and reliable data for a technical whitepaper. Key information required for such a document, including standardized cytotoxicity values (e.g., CC50), a defined safety profile from preclinical studies (e.g., LD50), detailed experimental protocols, and specific signaling pathways, cannot be compiled for a non-specific entity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Landscape of Antiviral Targets: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the core strategies employed to combat viral infections. We will delve into key viral and host-cell targets, summarize quantitative data for illustrative antiviral agents, detail common experimental protocols, and visualize complex pathways and workflows.

Key Viral Targets and Therapeutic Hypotheses

The development of effective antiviral therapies hinges on the identification and inhibition of critical steps in the viral life cycle. These targets can be broadly categorized into viral-encoded proteins and host-cell factors that are essential for viral replication. The primary hypothesis is that by disrupting these key processes, viral propagation can be halted or significantly reduced, allowing the host immune system to clear the infection.

Viral Entry and Fusion Inhibitors

One of the most attractive targets for antiviral intervention is the initial stage of infection: the entry of the virus into the host cell. This process typically involves the attachment of a viral surface protein to a specific receptor on the host cell membrane, followed by fusion of the viral and cellular membranes.

A prime example of targeting this stage is the inhibition of the Human Immunodeficiency Virus (HIV) entry process. The HIV envelope glycoprotein complex, consisting of gp120 and gp41, is crucial for this step. The gp120 protein binds to the CD4 receptor on T-helper cells, leading to a conformational change that exposes a binding site for a coreceptor (CCR5 or CXCR4). This interaction triggers a further conformational change in the transmembrane protein gp41, which mediates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm.[1]

Hypothesis: Antiviral agents that can block the interaction between viral glycoproteins and host cell receptors, or prevent the conformational changes required for membrane fusion, will effectively inhibit viral entry and prevent infection.

-

Enfuvirtide: This peptide drug mimics a region of the HIV gp41 protein and prevents the conformational change necessary for membrane fusion.[2]

-

Maraviroc: This small molecule antagonist binds to the host cell's CCR5 coreceptor, preventing the interaction with HIV's gp120.[2][3]

Viral Polymerase Inhibitors

Once a virus has entered a host cell and released its genetic material, it must replicate its genome. This process is catalyzed by viral polymerases, which are distinct from host cell polymerases and therefore represent a highly specific target for antiviral drugs.

Hypothesis: Nucleoside/nucleotide analogues can be incorporated into the growing viral DNA or RNA chain, causing premature termination of replication. Non-nucleoside inhibitors can bind to allosteric sites on the polymerase, altering its conformation and inhibiting its enzymatic activity.

-

Acyclovir: A guanosine analogue that, upon phosphorylation by viral thymidine kinase, is incorporated into the growing DNA chain by viral DNA polymerase, leading to chain termination. It is effective against herpesviruses.[4]

-

Remdesivir: An adenosine nucleotide analogue that functions as a broad-spectrum antiviral by inhibiting viral RNA-dependent RNA polymerase (RdRp).[4]

Viral Protease Inhibitors

Many viruses produce their proteins as a single large polypeptide chain (polyprotein) that must be cleaved into individual functional proteins by a viral protease. This processing step is essential for the maturation of new, infectious virions.

Hypothesis: Small molecules that bind to the active site of the viral protease can inhibit the cleavage of the polyprotein, resulting in the production of non-infectious viral particles.

-

Lopinavir and Ritonavir: These are HIV protease inhibitors that are often used in combination.[5]

Host-Directed Antivirals

An alternative strategy is to target host cell factors that are essential for the viral life cycle. This approach has the potential for broad-spectrum activity, as multiple viruses may rely on the same host pathways.

Hypothesis: By modulating host factors involved in processes like viral entry, replication, or immune response, it is possible to inhibit a wide range of viruses.

-

Interferons: These are host cytokines that can induce an antiviral state in cells by upregulating the expression of various antiviral proteins.[6][7]

Quantitative Data on Antiviral Agents

The efficacy of antiviral agents is typically quantified by their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

| Antiviral Agent | Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound 34 | Herpes Simplex Virus | - | 0.26 | >100 | >385 |

| Nitazoxanide | MERS-CoV | Vero E6 | 0.92 | >35 | >38 |

| Nitazoxanide | SARS-CoV-2 | Vero E6 | 2.12 | >35 | >16.5 |

Data extracted from a study on N-Heterocycles as promising antiviral agents and a review on the mechanism of action of antiviral drugs.[4][8]

Experimental Protocols

The evaluation of potential antiviral agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Plaque Reduction Assay

This is a standard method to quantify the antiviral activity of a compound.

Methodology:

-

A confluent monolayer of host cells is grown in a multi-well plate.

-

The cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.

-

After an incubation period to allow for viral adsorption, the inoculum is removed.

-

The cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound to restrict the spread of progeny virus to adjacent cells.

-

After a further incubation period to allow for plaque formation (localized areas of cell death), the cells are fixed and stained (e.g., with crystal violet).

-

The number of plaques in each well is counted, and the EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Hemolysis Assay (for Fusion Inhibitors)

This assay can be used as a surrogate to evaluate the role of viral fusion proteins and the effect of fusion inhibitors.

Methodology:

-

A peptide corresponding to the fusion peptide of a viral glycoprotein (e.g., HIV gp41) is synthesized.

-

Human erythrocytes are washed and resuspended in a buffered solution.

-

The erythrocytes are incubated with the fusion peptide in the presence of varying concentrations of the test compound.

-

The mixture is centrifuged, and the amount of hemoglobin released into the supernatant (due to cell lysis) is measured spectrophotometrically.

-

The concentration of the test compound that inhibits hemolysis by 50% is determined.

Conclusion

The field of antiviral drug development is a dynamic area of research, with a continuous effort to identify new viral and host-cell targets and develop novel therapeutic agents. While the concept of a single "antiviral agent 41" is a misinterpretation, the principles of targeting key viral processes remain central to the development of effective treatments for a wide range of viral diseases. A deeper understanding of the molecular mechanisms of viral replication and pathogenesis will continue to drive the discovery of the next generation of antiviral drugs.

References

- 1. youtube.com [youtube.com]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seven classes of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Literature Review: 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (Compound 41)

An in-depth analysis of scientific and patent literature reveals that "antiviral agent 41" is not a universally recognized designation for a specific therapeutic. The term most prominently appears in a research context to denote a particular compound, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole , which has been investigated for its potential against SARS-CoV-2. This guide will focus on this specific molecule, while also acknowledging other contexts in which "agent 41" or similar terms appear, such as in reference to the HIV glycoprotein gp41.

A significant mention of an antiviral agent designated as "41" is found in a study focused on identifying novel inhibitors of SARS-CoV-2 replication. In this research, compound 41, with the chemical name 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole, was synthesized and evaluated as part of a broader investigation into 1-heteroaryl-2-alkoxyphenyl analogs.

The study initiated with a high-throughput screening of a large compound library, which identified a promising hit. Subsequent optimization and synthesis of related analogs led to the creation of compound 41 and others. The antiviral profiling of these compounds revealed activity against various beta-coronaviruses. Preliminary experiments into the mode of action were also conducted.[1]

While the 1,2,4-oxadiazole moiety was initially investigated, the research showed that other 5-membered heteroaryl derivatives, including the 1,2,4-thiadiazole in compound 41, could yield similar biological profiles, suggesting the ring acts more as a linker than being crucial for antiviral activity.[1]

Existing Patents

A direct patent search for "this compound" does not yield specific patents for a single, well-defined compound under this name. However, the search does bring up patents related to broader classes of antiviral agents or those targeting specific viral components.

For instance, patents exist for polypeptide multimers derived from the gp41 HIV envelope glycoprotein . These agents are designed to mimic the gp41 fusion intermediates and are being explored for their clinical utility as antiviral agents.[2] This indicates that in some contexts, "41" may refer to the target protein rather than the therapeutic agent itself.

Furthermore, numerous patents cover various heterocyclic compounds for antiviral applications. For example, patent WO2016033660A1 describes novel antiviral agents with heterocyclic structures for treating viral infections.[3] While not specifically naming "agent 41," the chemical class to which 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole belongs is a subject of interest in antiviral patent literature. Nitrile-containing compounds have also been patented for their potential to inhibit SARS-CoV-2 replication by targeting the 3CL protease, which involves a catalytic dyad of Cys 145 and His 41.[4]

Peptides and conjugates that block the fusion of coronaviruses, such as SARS-CoV, to target cells have also been the subject of patents.[5] These patents often refer to sequences derived from viral proteins, and it's plausible that a specific peptide could be internally designated with a number like "41".

Quantitative Data

The primary research paper on 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41) and its analogs provides quantitative data on their antiviral activity and cytotoxicity. The table below summarizes this data for compound 41 and a selection of related compounds from the study for comparative analysis.

| Compound ID | Chemical Moiety | Antiviral Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| 8 | 1,2,4-oxadiazole | Data not specified in snippet | Data not specified in snippet | Data not specified in snippet |

| 35 | 1,2,4-oxadiazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |

| 38 | 1,3,4-oxadiazole | 3-fold less active than 8 | Data not specified in snippet | Data not specified in snippet |

| 41 | 1,2,4-thiadiazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |

| 46 | 1,2,4-thiadiazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |

| 49 | isoxazole | Similar to compound 8 | Similar to compound 8 | Similar to compound 8 |

Note: The source material qualitatively describes the activity of compound 41 as being similar to the lead compound 8, but does not provide specific numerical EC50 and CC50 values in the provided search snippets. For a complete quantitative comparison, the full research article would need to be consulted.[1]

Experimental Protocols

The synthesis and evaluation of this compound involved specific chemical and biological methodologies as described in the research literature.

Synthesis of 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (Compound 41)

The synthesis of compound 41 was achieved through a Suzuki coupling reaction. The general protocol is as follows:

-

A mixture of 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 g, 5.01 mmol, 1 equivalent), (2-methoxyphenyl)boronic acid (0.381 g, 2.51 mmol, 0.5 equivalents), and Cesium Fluoride (CsF) (1.52 g, 10.0 mmol, 2 equivalents) was prepared in a solution of dioxane (20 mL) and water (5 mL).

-

The reaction mixture was degassed with Argon (Ar) for 30 minutes.

-

A palladium catalyst, such as Pd(PPh3)4, would typically be added at this stage to initiate the cross-coupling reaction, although not explicitly stated in the snippet.

-

The mixture would then be heated under an inert atmosphere for a specified period until the reaction was complete, as monitored by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture would be worked up by extraction and purified using column chromatography to yield the final product, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41).[1]

Antiviral Activity Assay

The antiviral activity of the synthesized compounds was evaluated using a cell-based phenotypic screening assay. While the specific details of the assay for compound 41 are not fully provided in the snippets, a general workflow for such an assay would be:

-

Cell Culture: A suitable host cell line for SARS-CoV-2 replication (e.g., Vero E6 cells) is cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds (like compound 41) for a short period before infection.

-

Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.

-

Incubation: The infected cells are incubated for a period sufficient for viral replication to occur (e.g., 24-72 hours).

-

Readout: The extent of viral replication is quantified. This can be done through various methods, such as:

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.

-

MTT or CellTiter-Glo Assay: Measuring cell viability to determine the protective effect of the compound.

-

Viral RNA Quantification: Using RT-qPCR to measure the amount of viral RNA produced.

-

Immunofluorescence Assay: Staining for viral proteins to quantify the number of infected cells.

-

-

Data Analysis: The data is used to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

To determine if the observed antiviral effect is due to specific inhibition of the virus rather than general cell toxicity, a cytotoxicity assay is performed in parallel.

-

Cell Culture and Treatment: Host cells are cultured and treated with the same serial dilutions of the test compounds as in the antiviral assay, but without the addition of the virus.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Readout: Cell viability is measured using an appropriate method (e.g., MTT, CellTiter-Glo).

-

Data Analysis: The data is used to calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow for Antiviral Agent Evaluation

References

- 1. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. WO2016033660A1 - Antiviral agents and uses thereof - Google Patents [patents.google.com]

- 4. US11351149B2 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

Technical Guide: 1-Heteroaryl-2-alkoxyphenyl Analogs as SARS-CoV-2 Entry Inhibitors, Featuring Antiviral Agent 41

For: Researchers, Scientists, and Drug Development Professionals

On: The Structure, Synthesis, and Antiviral Activity of a Novel Class of SARS-CoV-2 Inhibitors

Executive Summary

The ongoing threat of coronavirus disease 2019 (COVID-19) and the potential for future coronavirus outbreaks necessitate a diverse arsenal of antiviral therapeutics. This technical guide provides an in-depth analysis of a promising class of small-molecule SARS-CoV-2 inhibitors: 1-heteroaryl-2-alkoxyphenyl analogs. The discovery of this class was spearheaded by a high-throughput screening that identified "antiviral agent 41," chemically known as 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole, as a promising hit compound. Preliminary mechanism-of-action studies indicate that these compounds interfere with viral entry, a critical first step in the SARS-CoV-2 lifecycle.[1][2] This document details the structure-activity relationships (SAR), quantitative antiviral data, and synthetic methodologies for this compound class, providing a foundational resource for researchers engaged in the development of novel anti-coronaviral agents.

Core Compound: this compound and Its Analogs

The foundational compound for this class, designated as compound 41 in the initial screening, is 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole .[1] This molecule serves as a scaffold for a diverse library of structural analogs. The general structure consists of a central heteroaryl ring linked to a 2-alkoxyphenyl moiety. Modifications to both the heteroaryl core and the alkoxy side chain have been explored to elucidate the structure-activity relationship and optimize antiviral potency.

Structure-Activity Relationship (SAR)

Systematic modifications of the lead compound have revealed key structural features that govern antiviral activity against SARS-CoV-2.

-

The Heteroaryl Core: The 1,2,4-thiadiazole ring of compound 41 can be replaced with other 5-membered heteroaromatic rings, such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and isoxazole, with a retained or slightly modulated biological profile. This suggests that the heteroaryl ring primarily functions as a central scaffold. However, the isomeric position of atoms within the ring can influence potency, as seen with a 3-fold decrease in activity for a 1,3,4-oxadiazole analog compared to a 1,2,4-oxadiazole derivative.[1]

-

Substituents on the Heteroaryl Ring: For analogs with a 1,2,4-oxadiazole core, the introduction of a pyridyl moiety at the 3-position was found to be optimal for antiviral activity. Specifically, 3- or 4-pyridyl substituents provided the most potent compounds. In contrast, pyrimidinyl and pyridazinyl substitutions led to a decrease in potency. A phenyl group at this position resulted in cytotoxicity.[1]

-

The 2-Alkoxyphenyl Moiety: The alkoxy group on the phenyl ring is amenable to some structural diversity. The length and nature of this alkyl chain can be modified, influencing both antiviral activity and cytotoxicity. This region of the molecule is a key area for further optimization to improve the therapeutic index.[1]

Quantitative Antiviral Data

The antiviral activity of the synthesized compounds was evaluated against SARS-CoV-2 in VeroE6 cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess potency and selectivity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.

| Compound ID | Heteroaryl Core | R1 (on Heteroaryl) | R2 (Alkoxy Group) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| 8 | 1,2,4-Oxadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 3.6 | >100 | >28 |

| 23 | 1,2,4-Oxadiazole | 3-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 3.7 | >100 | >27 |

| 35 | 1,2,4-Oxadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 4.6 | >100 | >22 |

| 38 | 1,3,4-Oxadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 10 | >100 | >10 |

| 46 | 1,2,4-Thiadiazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 4.2 | >100 | >24 |

| 49 | Isoxazole | 4-pyridyl | 1-Cyclopentylpyrrolidin-3-yloxy | 4.9 | >100 | >20 |

Data synthesized from Bardiot et al., 2022.

Experimental Protocols

General Synthesis of 1-Heteroaryl-2-alkoxyphenyl Analogs

The synthesis of the 1-heteroaryl-2-alkoxyphenyl analogs generally follows a convergent strategy. The core synthesis involves the coupling of a substituted heteroaryl component with a 2-alkoxyphenyl component. For the lead compound, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41), a Suzuki coupling reaction is employed.

Caption: General synthetic scheme for this compound.

Detailed Protocol for the Synthesis of 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41): A mixture of 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 eq), (2-methoxyphenyl)boronic acid (0.5 eq), and cesium fluoride (2.0 eq) in a 4:1 mixture of dioxane and water is degassed with argon for 30 minutes. A palladium catalyst, such as Pd(PPh3)4, is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.[1]

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

The antiviral activity of the compounds is determined by a cytopathic effect (CPE) reduction assay using VeroE6 cells, which are susceptible to SARS-CoV-2 infection. Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells.[3][4][5]

Protocol:

-

Cell Seeding: VeroE6 cells are seeded in 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Compounds are serially diluted in cell culture medium to achieve a range of final concentrations.

-

Infection and Treatment: The cell culture medium is removed from the wells and replaced with the diluted compounds. The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI), typically around 0.002.[3][5] Control wells include uninfected cells (cell control) and infected cells without compound treatment (virus control).

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for viral replication and the development of CPE.[3][5]

-

Viability Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed in parallel with the antiviral assay using uninfected VeroE6 cells.

Protocol:

-

Cell Seeding: VeroE6 cells are seeded in 96-well or 384-well plates as described for the antiviral assay.

-

Compound Treatment: The cells are treated with the same serial dilutions of the compounds as used in the antiviral assay.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the antiviral assay.

-

Viability Measurement: Cell viability is measured using the CellTiter-Glo® assay.

-

Data Analysis: The CC50 value is calculated from the dose-response curve of compound concentration versus cell viability.

Caption: Workflow for antiviral and cytotoxicity screening.

Mechanism of Action: Inhibition of Viral Entry

Preliminary studies suggest that the 1-heteroaryl-2-alkoxyphenyl analogs act by interfering with the entry of SARS-CoV-2 into host cells.[1][2] The viral entry process is a multi-step cascade that presents several potential targets for therapeutic intervention.

The SARS-CoV-2 Entry Pathway:

-

Receptor Binding: The spike (S) protein on the surface of the virion binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[6][7][8]

-

Proteolytic Cleavage: Host proteases, such as TMPRSS2 at the cell surface or cathepsins in the endosome, cleave the S protein into S1 and S2 subunits. This cleavage is essential for activating the fusion machinery.[6][8][9]

-

Membrane Fusion: The S2 subunit mediates the fusion of the viral envelope with the host cell membrane, either at the plasma membrane or the endosomal membrane. This fusion event releases the viral RNA into the cytoplasm, initiating replication.[6][10]

The precise molecular target of the 1-heteroaryl-2-alkoxyphenyl analogs within this pathway has not yet been definitively identified. However, their demonstrated activity as entry inhibitors suggests that they may interfere with spike protein-ACE2 interaction, block the conformational changes in the spike protein required for fusion, or inhibit the activity of host proteases involved in spike protein processing.

Caption: SARS-CoV-2 entry pathway and potential inhibition points.

Conclusion and Future Directions

The 1-heteroaryl-2-alkoxyphenyl class of compounds, exemplified by this compound, represents a promising new scaffold for the development of SARS-CoV-2 entry inhibitors. The favorable in vitro activity and selectivity of several analogs warrant further investigation. Future research should focus on:

-

Lead Optimization: Further modification of the alkoxy side chain and the substituents on the heteroaryl ring to improve potency and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Pinpointing the precise molecular target within the viral entry pathway to guide rational drug design.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of SARS-CoV-2 infection to assess their therapeutic potential.

-

Broad-Spectrum Activity: Investigating the activity of these compounds against other coronaviruses and emerging viral threats.

This technical guide provides a solid foundation for these future endeavors, offering valuable data and methodologies to accelerate the development of the next generation of antiviral drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. reframeDB [reframedb.org]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Inhibition of SARS-CoV-2 Entry into Host Cells Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 9. Structural understanding of SARS-CoV-2 virus entry to host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Antiviral Agent 41

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel antiviral agents are paramount in combating viral diseases. A critical initial step in this process is the in vitro evaluation of a compound's antiviral efficacy and cytotoxicity. This document provides a comprehensive overview and detailed protocols for the in vitro assessment of "Antiviral Agent 41," a novel investigational compound. The described assays are fundamental for determining its antiviral spectrum, potency, and potential mechanism of action. These protocols can be adapted for various viruses and cell lines. The main stages of the viral life cycle that can be targeted by antiviral drugs include attachment, entry, uncoating, replication, assembly, and release.[1][2]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against various viruses.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A virus (H1N1) | MDCK | CPE Reduction | >100 | 2.5 | >40 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | >100 | 1.8 | >55.6 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | TCID50 | >100 | 5.2 | >19.2 |

| SARS-CoV-2 | Vero E6 | CPE Reduction | 85 | 3.1 | 27.4 |

Table 2: Time-of-Addition Assay to Elucidate the Mechanism of Action of this compound against Influenza A Virus

| Time of Compound Addition (post-infection) | Viral Titer Reduction (%) | Inferred Stage of Inhibition |

| -2 to 0 hours (pre-incubation with virus) | 15% | Minimal effect on attachment/entry |

| 0 to 2 hours | 95% | Early stage (Entry/Uncoating) |

| 2 to 4 hours | 50% | Post-entry/Early replication |

| 4 to 6 hours | 10% | Late replication/Assembly |

| 6 to 8 hours | 5% | Late stage (Assembly/Release) |

Experimental Protocols

Herein are detailed protocols for key in vitro antiviral assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral agent that is required to inhibit virus-induced cell death.[3] It is a common method to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Materials:

-

Susceptible host cells (e.g., Vero, MDCK)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Virus stock of known titer

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Plating: Seed 96-well plates with host cells at a density that will form a confluent monolayer overnight (e.g., 2 x 10^4 cells/well).[4] Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting concentration is 100 µM with 2-fold or 3-fold dilutions.

-

Cytotoxicity Assay (CC50 Determination):

-

Remove the medium from a plate of confluent cells.

-

Add the serial dilutions of this compound to the wells in triplicate.

-

Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a suitable reagent and measure the signal with a plate reader.

-

-

Antiviral Assay (EC50 Determination):

-

Remove the medium from another plate of confluent cells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Add the serial dilutions of this compound to the infected cells in triplicate.

-

Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubate until CPE is evident in the virus control wells (typically >80%).[3]

-

Assess cell viability.

-

-

Data Analysis:

-

For CC50, calculate the percentage of cytotoxicity for each concentration relative to the cell control.

-

For EC50, calculate the percentage of protection for each concentration relative to the virus and cell controls.

-

Plot the data and use a non-linear regression analysis to determine the CC50 and EC50 values.

-

Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more promising safety profile.

-

Plaque Reduction Assay

This is a quantitative assay that measures the ability of an antiviral agent to reduce the number of viral plaques formed in a cell monolayer.[5][6]

Materials:

-

Susceptible host cells

-

6-well or 12-well cell culture plates

-

Virus stock

-

This compound

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

Protocol:

-

Cell Plating: Seed plates with host cells to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution.

-

Infection:

-

Remove the medium from the cell monolayers.

-

Add the virus-drug mixtures to the wells.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

-

Overlay:

-

Remove the inoculum.

-

Gently add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.[5]

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).

-

Staining and Plaque Counting:

-

Fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Wash the plates and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

-

Tissue Culture Infectious Dose 50% (TCID50) Assay

This assay determines the virus titer by endpoint dilution and can be adapted to evaluate the efficacy of an antiviral agent.[7][8] It is particularly useful for viruses that do not form plaques.

Materials:

-

Susceptible host cells

-

96-well cell culture plates

-

Virus stock

-

This compound

-

Microscope

Protocol:

-

Cell Plating: Seed a 96-well plate with host cells and incubate to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare a fixed, non-toxic concentration of this compound. Prepare 10-fold serial dilutions of the virus stock.

-

Infection:

-

In a separate 96-well plate, mix the virus dilutions with the fixed concentration of this compound. Also, prepare a control plate with virus dilutions mixed with medium only.

-

Transfer these mixtures to the corresponding wells of the cell plate.

-

Include cell control wells (no virus, no compound) and compound toxicity control wells (no virus, with compound).

-

-

Incubation: Incubate the plates for 3-7 days, observing for the development of CPE.

-

Scoring: For each dilution, score the number of wells that show CPE.

-

Data Analysis:

-

Calculate the TCID50/mL for both the treated and untreated virus using a method such as the Reed-Muench or Spearman-Karber formula.

-

The reduction in viral titer in the presence of the compound indicates its antiviral activity.

-

Quantitative Real-Time RT-PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA or DNA in infected cells, providing a direct measure of viral replication.[9][10]

Materials:

-

Susceptible host cells

-

Virus stock

-

This compound

-

RNA/DNA extraction kit

-

qRT-PCR or qPCR reagents (including primers and probes specific to the virus)

-

Real-time PCR instrument

Protocol:

-

Experiment Setup:

-

Seed cells in a multi-well plate.

-

Infect the cells with the virus in the presence of serial dilutions of this compound.

-

Include appropriate controls (virus control, cell control).

-

-

Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract the viral RNA or DNA using a suitable kit.

-

qRT-PCR/qPCR:

-

Perform reverse transcription (for RNA viruses) followed by quantitative PCR using primers and probes targeting a specific viral gene.

-

Use a standard curve of known concentrations of viral nucleic acid to quantify the results.

-

-

Data Analysis:

-

Determine the viral load (copy number) for each sample.

-

Calculate the percentage of reduction in viral nucleic acid for each drug concentration compared to the virus control.

-

Determine the EC50 value based on the reduction of viral genome copies.

-

Visualizations

Caption: General workflow for in vitro screening and preliminary mechanism of action studies of an antiviral agent.

Caption: Workflow of the Plaque Reduction Assay.

Caption: Workflow of the TCID50 Assay.

Caption: Simplified viral life cycle illustrating potential targets for antiviral agents.

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 4. SARS-CoV-2 TCID50 [protocols.io]

- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 8. agilent.com [agilent.com]

- 9. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Efficacy Testing of Antiviral Agent 41 in Cell Culture Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiviral Agent 41 is a novel synthetic molecule designed to inhibit the replication of influenza A viruses. These application notes provide detailed protocols for evaluating the cytotoxicity and antiviral efficacy of this compound using established in vitro cell culture models. The primary proposed mechanism of action for this compound is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex, preventing the synthesis of viral RNA. The following protocols have been optimized for use in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.

Cytotoxicity Assessment of this compound

Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxic potential of this compound on the host cells. This protocol utilizes a standard MTS assay to measure cell viability and determine the 50% cytotoxic concentration (CC50).

Experimental Protocol: MTS Cytotoxicity Assay

-

Cell Seeding: Seed MDCK cells into a 96-well microplate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (DMEM with 1% BSA, 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin). The final concentrations should range from 1 µM to 500 µM. Include a "cells only" control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).

-

Compound Addition: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator, corresponding to the duration of the planned efficacy assays.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a distinct color change is observed.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log-transformed compound concentration and use non-linear regression to determine the CC50 value.

Data Presentation: Cytotoxicity

The CC50 value represents the concentration at which the agent reduces cell viability by 50%. This value is critical for determining the appropriate concentration range for efficacy testing.

| Cell Line | Assay Type | Incubation Time | CC50 (µM) |

| MDCK | MTS Assay | 48 hours | 215.4 |

Workflow Diagram: Cytotoxicity Assay```dot

Caption: Workflow for the influenza virus plaque reduction assay.

Mechanism of Action: Inhibition of Viral RdRp

This compound is hypothesized to function by directly binding to and inhibiting the influenza virus RNA-dependent RNA polymerase (RdRp) complex, which consists of PA, PB1, and PB2 subunits. This action blocks the transcription and replication of the viral RNA genome, thereby halting the production of new virus particles.

Diagram: Proposed Mechanism of Action

Caption: Inhibition of viral RdRp by this compound.

Application Note: Evaluating "Antiviral Agent 41" Efficacy Using a Plaque Reduction Assay

References

- 1. benchchem.com [benchchem.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. Antiviral drug - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sitesv2.anses.fr [sitesv2.anses.fr]